molecular formula C23H22N4O3 B2961437 1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 1903288-55-0

1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B2961437
CAS No.: 1903288-55-0
M. Wt: 402.454
InChI Key: NXXJWRRHLRCLAC-UHFFFAOYSA-N
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Description

1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a unique combination of an indole, piperidine, and imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine ring, and finally, the formation of the imidazolidine-2,4-dione structure. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new polymers and materials with unique properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of 1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the imidazolidine-2,4-dione structure may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1H-indole-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
  • **1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
  • **1-(1H-indole-4-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Uniqueness

1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is unique due to the specific positioning of the indole moiety at the 5-position, which can significantly influence its biological activity and chemical reactivity. This unique structure allows for distinct interactions with molecular targets, potentially leading to novel therapeutic applications and material properties.

Properties

IUPAC Name

1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c28-21-15-26(23(30)27(21)19-4-2-1-3-5-19)18-9-12-25(13-10-18)22(29)17-6-7-20-16(14-17)8-11-24-20/h1-8,11,14,18,24H,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXJWRRHLRCLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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